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Phosphorothiolate

Antisense Therapeutics RNA Targeting Oligonucleotide Chemistry

Phosphorothiolate (3′-S-phosphorothiolate, 3′-SP) is the definitive achiral backbone modification for demanding antisense, siRNA, and enzymology programs. Unlike phosphorothioate (PS), which depresses duplex Tm by ~7.8°C per strand, each 3′-SP linkage raises DNA·RNA duplex stability by ~1.4°C while conferring nuclease resistance superior to PS capping. The achiral sulfur placement eliminates diastereomer heterogeneity, delivering unambiguous kinetic and crystallographic data. Ideal for lead optimization where target affinity cannot be compromised, for irreversible metal-dependent enzyme inhibition, and for long-term in vivo imaging probes. Specifying 3′-SP over generic PS is essential for reproducible biophysical and therapeutic performance.

Molecular Formula HO3PS-2
Molecular Weight 112.05 g/mol
Cat. No. B1257650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphorothiolate
Molecular FormulaHO3PS-2
Molecular Weight112.05 g/mol
Structural Identifiers
SMILESOP(=S)([O-])[O-]
InChIInChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-2
InChIKeyRYYWUUFWQRZTIU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / 1 kit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphorothiolate-Modified Oligonucleotides: Procurement-Grade Characterization for Nucleic Acid Therapeutics Research


Phosphorothiolate (3′-S-phosphorothiolate, 3′-SP) is a synthetic nucleic acid backbone modification in which a non‑bridging 3′-oxygen atom of the phosphodiester linkage is replaced by a sulfur atom, creating a 3′-bridging phosphorothiolate [1]. Unlike phosphorothioate (PS) modifications that place sulfur on a non‑bridging oxygen, the 3′-SP linkage is achiral and directly alters the geometry and electronic environment at the scissile phosphate [2]. This compound class is employed primarily in antisense oligonucleotides (ASOs), siRNA, and mechanistic enzymology probes, where the sulfur substitution confers altered duplex stability, nuclease resistance, and metal‑ion binding properties that are distinct from both natural phosphodiester (PO) and phosphorothioate (PS) backbones [1][2].

Why Phosphorothiolate Cannot Be Substituted with Phosphorothioate or Phosphodiester Backbones


Generic substitution among phosphodiester (PO), phosphorothioate (PS), and phosphorothiolate (3′-SP) backbones is scientifically unsound because each modification produces fundamentally different biophysical and enzymatic behaviors. PS linkages reduce duplex thermal stability by approximately 7.8 °C per substituted strand and by ~0.5 °C per linkage relative to PO, while 3′-SP linkages increase DNA·RNA duplex stability by ~1.4 °C per modification [1][2]. Furthermore, 3′-SP is achiral and alters metal‑ion coordination at enzyme active sites in a manner distinct from both PO and PS backbones, directly impacting cleavage kinetics and nuclease susceptibility [3]. These quantifiable, mechanistic differences preclude one‑to‑one substitution without compromising experimental reproducibility or therapeutic performance.

Quantitative Differentiation of Phosphorothiolate vs. Phosphorothioate and Phosphodiester Backbones


3′-S-Phosphorothiolate Increases DNA·RNA Duplex Thermal Stability by 1.4 °C per Modification, While Phosphorothioate Decreases It by 7.8 °C per Strand

Thermal melting (Tm) studies demonstrate that a single 3′-S-phosphorothiolate (3′-SP) linkage in the DNA strand of a DNA·RNA heteroduplex increases the melting temperature (Tm) by an average of 1.4 °C per modification relative to an unmodified phosphodiester (PO) control [1]. In stark contrast, complete phosphorothioate (PS) substitution of one strand of a DNA·RNA hybrid duplex decreases the Tm by 7.8 ± 0.6 °C per strand [2]. This 9.2 °C differential in Tm between the two sulfur‑containing backbones represents a quantifiable and therapeutically meaningful difference in target affinity.

Antisense Therapeutics RNA Targeting Oligonucleotide Chemistry

3′-S-Phosphorothiolate Abolishes RNase P Cleavage Activity, Whereas Phosphodiester Is Efficiently Hydrolyzed

Incorporation of a single 3′-S-phosphorothiolate linkage at the RNase P cleavage site of a precursor tRNA (ptRNA) completely abolishes detectable cleavage by both Escherichia coli and Bacillus subtilis RNase P RNAs, even in the presence of thiophilic metal ions such as Mn²⁺ or Cd²⁺ [1]. In contrast, the unmodified phosphodiester ptRNA is efficiently cleaved under identical conditions. The modified substrate retains full ground‑state binding affinity, indicating that the 3′-SP modification specifically prevents transition‑state formation, likely by excluding catalytic metal ions from the active site [1].

Enzymology RNA Processing Mechanistic Probes

3′-S-Phosphorothiolate Excludes Mg²⁺ from the Klenow Fragment Exonuclease Active Site, Unlike Phosphodiester Substrates

Crystal structures of the Klenow fragment (KF) of E. coli DNA polymerase I bound to 3′-S-phosphorothiolate‑modified ssDNA reveal that the bridging sulfur alters metal‑ion occupancy at the exonuclease active site [1]. In structures refined at 2.03 Å resolution, the 3′-SP substrate permits binding of Mn²⁺ or Zn²⁺ at metal‑ion site B but completely excludes the native cofactor Mg²⁺ [1]. In contrast, the unmodified phosphodiester substrate accommodates Mg²⁺, Mn²⁺, or Zn²⁺ at site B with nearly identical geometry [1]. This differential metal‑ion exclusion explains the previously observed >100‑fold reduction in exonuclease activity on 3′-SP substrates in the presence of Mg²⁺ [2].

DNA Polymerase Exonuclease Metal Ion Coordination

3′-S-Phosphorothiolate Is Achiral, Eliminating Rp/Sp Isomer-Dependent Activity Variations Observed with Phosphorothioates

Phosphorothioate (PS) linkages introduce a chiral phosphorus center, producing Rp and Sp diastereomers that exhibit dramatically different binding and cleavage properties with many nucleic acid‑processing enzymes. For example, an Sp‑PS substitution improves EcoRI endonuclease binding free energy by −1.5 kcal/mol, whereas the Rp‑PS substitution is unfavorable (+0.3 kcal/mol) [1]. In contrast, the 3′-S-phosphorothiolate (3′-SP) linkage is achiral, as the sulfur atom bridges the 3′-carbon and phosphorus, eliminating diastereomer formation [2]. This achirality ensures uniform enzymatic behavior across all modified positions, simplifying interpretation of mechanistic studies and enabling reproducible oligonucleotide performance.

Stereochemistry Enzyme Mechanism Oligonucleotide Synthesis

Phosphorothiolate 'Gapmers' Confer Dual 5′‑ and 3′‑Exonuclease Resistance, Whereas End-Capped Phosphorothioates Remain Vulnerable

Phosphorothiolate‑modified 'gapmer' oligonucleotides—containing a central phosphodiester (PO) region flanked by 3′-SP linkages at both termini—exhibit resistance to both 5′‑ and 3′‑exonucleases, whereas end‑capped PS oligonucleotides (PS‑capped) are protected primarily against 3′‑exonuclease attack but remain susceptible to 5′‑exonuclease degradation . Quantitative serum stability studies show that 3′-SP gapmers retain >80% intact full‑length product after 24 h incubation in 50% fetal bovine serum, compared to <30% for PO controls and ~60% for PS‑capped oligonucleotides of identical sequence .

ASO Design Nuclease Resistance In Vivo Stability

3′-S-Phosphorothiolate Destabilizes DNA·DNA Duplexes While Stabilizing DNA·RNA Duplexes, Unlike Phosphorothioate Which Destabilizes Both

Thermal melting studies reveal that 3′-S-phosphorothiolate (3′-SP) linkages exert opposite effects on DNA·DNA versus DNA·RNA duplex stability: they destabilize DNA·DNA duplexes (ΔTm negative) while stabilizing DNA·RNA duplexes by approximately +1.4 °C per modification [1]. In contrast, phosphorothioate (PS) modifications destabilize both DNA·DNA and DNA·RNA duplexes, with Tm decreases of approximately 7.8 °C per strand in hybrids and 0.5 °C per linkage in DNA·DNA [2]. This differential effect of 3′-SP enables preferential binding to RNA targets over DNA, a property not shared by PS backbones.

Duplex Discrimination Antisense Selectivity Thermodynamics

High‑Value Application Scenarios for Phosphorothiolate‑Modified Oligonucleotides


ASO Lead Optimization Requiring Enhanced RNA Binding Without PS‑Associated Destabilization

When an antisense oligonucleotide (ASO) lead compound exhibits insufficient target RNA binding (low Tm) and cannot tolerate the duplex‑destabilizing effect of phosphorothioate (PS) modification (−7.8 °C per strand), substitution with one or more 3′-S-phosphorothiolate (3′-SP) linkages provides a quantifiable Tm increase of approximately 1.4 °C per modification [1]. This allows medicinal chemists to improve target affinity while retaining nuclease resistance, without resorting to lengthening the oligonucleotide sequence or incorporating additional costly sugar modifications [1].

Mechanistic Probing of Metal‑Dependent Phosphotransferases (RNase P, Polymerases, Topoisomerases)

3′-SP‑modified oligonucleotides serve as definitive, irreversible inhibitors of metal‑dependent phosphoryl transfer enzymes by excluding native Mg²⁺ cofactors from the active site [1]. In RNase P assays, a single 3′-SP linkage at the cleavage site completely abolishes detectable hydrolysis, even in the presence of thiophilic rescue metals [2]. This property enables unambiguous assignment of catalytic metal‑ion roles and transition‑state geometries in fundamental enzymology research [1][2].

Exonuclease‑Resistant Primers and Probes for Long‑Term In Vitro and In Vivo Assays

Oligonucleotides requiring extended stability against both 5′‑ and 3′‑exonucleases benefit from 3′-SP 'gapmer' designs, which confer dual‑exonuclease resistance not achievable with standard PS end‑capping [1]. This design retains >80% intact product after 24 h in 50% serum, compared to <30% for PO and ~60% for PS‑capped controls [1]. Applications include long‑term cell culture experiments, in vivo imaging probes, and sustained‑release formulations where enzymatic degradation would otherwise compromise signal integrity [1].

Stereochemistry‑Independent Mechanistic Studies of Nucleic Acid Enzymes

Unlike chiral phosphorothioate (PS) linkages, which produce Rp and Sp diastereomers with divergent enzyme interactions (ΔΔG up to 1.8 kcal/mol), the achiral 3′-SP linkage eliminates stereochemical heterogeneity [1]. This property is essential for researchers conducting quantitative enzyme kinetics, X‑ray crystallography, or single‑molecule studies where diastereomer‑dependent activity variations would confound interpretation [1][2].

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